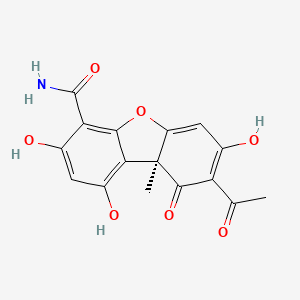

(S)-3-Carboxy-4-hydroxyphenylglycine

Descripción general

Descripción

(S)-3-Carboxy-4-hydroxyphenylglycine is a natural product found in Reseda luteola and Caylusea abyssinica with data available.

Aplicaciones Científicas De Investigación

Metabotropic Glutamate Receptor Antagonism

(S)-3-Carboxy-4-hydroxyphenylglycine has been studied for its role as an antagonist at type I metabotropic glutamate receptors. In research conducted by Thomsen and Suzdak (1993), it was found that this compound can inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner, demonstrating its potential as a potent and competitive antagonist of the mGluR1α subtype (Thomsen & Suzdak, 1993).

Role in Neuropharmacology

This compound's interactions with metabotropic glutamate receptors have implications in neuropharmacology. For instance, Thoreson, Velte, and Miller (1995) discovered that certain phenylglycine derivatives, including S-3-carboxy-4-hydroxyphenylglycine, act as L-AP4 receptor agonists in the retina, suggesting a role in modulating retinal ON bipolar cells (Thoreson et al., 1995).

Application in Biochemistry

The compound has also been discussed in the context of peptide natural products. Rashed S Al Toma and colleagues (2015) highlighted its occurrence in a variety of peptide natural products, including antibiotics and biologically active linear and cyclic peptides. This suggests its significance in the biosynthesis and structural formation of these substances (Rashed S Al Toma et al., 2015).

Pharmacological Analysis

Further pharmacological analysis by Cavanni et al. (1994) revealed that derivatives of carboxyphenylglycine, including this compound, show activity on glutamate metabotropic receptors. This compound was observed to antagonize forskolin-stimulated cAMP levels in cells expressing mGlu2, acting as an agonist at this receptor subtype (Cavanni et al., 1994).

Anticonvulsant Properties

Tang et al. (1997) explored its use in epilepsy models, showing that this compound had anticonvulsant activity against sound-induced seizures in genetically epilepsy-prone rats, providing insights into its potential therapeutic applications (Tang et al., 1997).

Propiedades

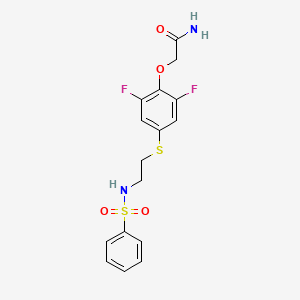

IUPAC Name |

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (S)-3-Carboxy-4-hydroxyphenylglycine in the central nervous system?

A1: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs) [, ]. Specifically, it displays a preference for group II mGluRs, particularly the mGluR2 subtype, which are primarily coupled to Gi proteins involved in adenylyl cyclase inhibition [].

Q2: How does the potency of this compound compare to other mGluR agonists in stimulating high-affinity GTPase activity?

A2: In rat hippocampal and striatal membranes, this compound exhibits a moderate potency in stimulating high-affinity GTPase activity compared to other mGluR agonists. Its potency ranks lower than (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) and (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), but higher than (S)-4-carboxy-3-hydroxyphenylglycine [(S)-4C3HPG] and ibotenate [].

Q3: Does this compound affect nitric oxide signaling pathways in the brain?

A3: While not directly addressed in the provided research, one study investigates the role of nitric oxide (NO) in the dorsal raphe nucleus (DRN) and its modulation by the 5-HT1A receptor [, , ]. Although this compound is not used in this specific study, exploring potential crosstalk between mGluRs and NO signaling pathways in the DRN could be an area of future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.